molecular formula C8H15N3O B172336 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile CAS No. 197968-59-5

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile

Cat. No.: B172336
CAS No.: 197968-59-5
M. Wt: 169.22 g/mol
InChI Key: BOYYEFKLRCHMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is a chemical compound with the molecular formula C8H15N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile typically involves the reaction of piperazine with ethylene oxide, followed by the introduction of a nitrile group. One common method includes the following steps:

    Reaction of Piperazine with Ethylene Oxide: Piperazine reacts with ethylene oxide under basic conditions to form 2-(piperazin-1-yl)ethanol.

    Introduction of Nitrile Group: The hydroxyl group of 2-(piperazin-1-yl)ethanol is then converted to a nitrile group using reagents such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric conditions.

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(Piperazin-1-yl)ethanol]: A precursor in the synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile.

    [2-(Piperazin-1-yl)acetonitrile]: A similar compound with a different substitution pattern on the piperazine ring.

    [4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)]: A buffering agent with a piperazine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a versatile compound.

Properties

CAS No.

197968-59-5

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-piperazin-1-ylethoxy)acetonitrile

InChI

InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2

InChI Key

BOYYEFKLRCHMJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCOCC#N

Canonical SMILES

C1CN(CCN1)CCOCC#N

Origin of Product

United States

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